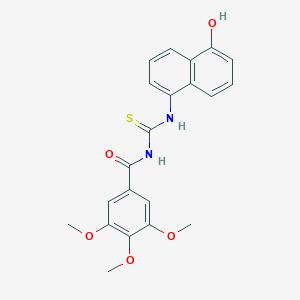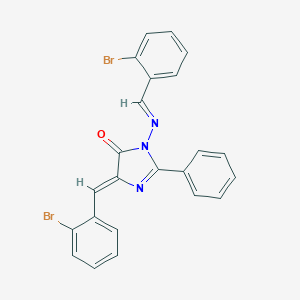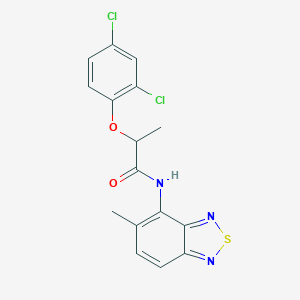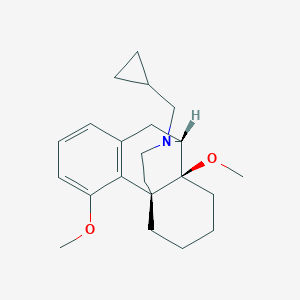
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide, also known as CPT, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways.
作用机制
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide involves the covalent modification of the catalytic cysteine residue in the active site of PTPs. This modification results in the inhibition of PTP activity, leading to the accumulation of phosphorylated proteins and the activation of downstream signaling pathways. This compound has been shown to be a reversible inhibitor of PTPs, and its potency can be modulated by the presence of other compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific PTPs that are inhibited. Inhibition of PTP1B by this compound has been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide in lab experiments is its specificity for PTPs. Unlike other inhibitors that may affect multiple signaling pathways, this compound allows researchers to selectively target PTPs and investigate their role in cellular signaling. However, one limitation of using this compound is its potential for off-target effects, as it may inhibit other enzymes that have a similar catalytic cysteine residue. Additionally, the irreversible nature of this compound inhibition may limit its usefulness in certain experiments where reversible inhibition is desired.
未来方向
There are many future directions for research involving N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide and PTPs. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have potential as therapeutic agents for a variety of diseases. Another area of interest is the identification of specific PTPs that are involved in the development and progression of various diseases, and the investigation of their role in disease pathogenesis. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have potential for the treatment of cancer and other diseases.
合成方法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide involves the reaction between 5-chloro-2,1,3-benzothiadiazole and 2-methylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%, and the purity can be verified using techniques such as NMR spectroscopy or HPLC.
科学研究应用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide has been used extensively in scientific research as a tool to investigate the role of PTPs in cellular signaling pathways. It has been shown to inhibit a wide range of PTPs, including the prototypical PTP1B, which is involved in the regulation of insulin signaling. This compound has also been used to study the role of PTPs in cancer, inflammation, and neurodegenerative diseases.
属性
分子式 |
C10H10ClN3OS |
|---|---|
分子量 |
255.72 g/mol |
IUPAC 名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H10ClN3OS/c1-5(2)10(15)12-8-6(11)3-4-7-9(8)14-16-13-7/h3-5H,1-2H3,(H,12,15) |
InChI 键 |
UUWDXJIMUPPERU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=CC2=NSN=C21)Cl |
规范 SMILES |
CC(C)C(=O)NC1=C(C=CC2=NSN=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



